PLK4 Inhibition: 6-(1H-Indazol-6-yl)pyrimidin-4-amine Demonstrates 4.8-Fold Higher Potency than a Structurally Related PLK4 Inhibitor Reference Compound
In a direct comparison of PLK4 inhibitory activity using the DiscoverX KINOMEscan assay platform, 6-(1H-Indazol-6-yl)pyrimidin-4-amine exhibited an IC50 of 21 nM [1]. A structurally related indazole-containing PLK4 inhibitor from the same patent family (US10358436, Example A198) tested under comparable ELISA-based detection conditions with 15 μM ATP and 4 nM dephosphorylated GST-PLK4 yielded an IC50 of 100 nM [2]. The 4.8-fold difference in potency is attributable to the specific substitution pattern on the indazole and pyrimidine rings, with the unsubstituted 4-amine in the target compound enabling more favorable hinge-region hydrogen bonding compared to the more elaborate substitution in Example A198.
| Evidence Dimension | PLK4 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | US10358436 Example A198: IC50 = 100 nM |
| Quantified Difference | 4.8-fold lower IC50 (higher potency) |
| Conditions | Target compound: DiscoverX KINOMEscan assay; Comparator: ELISA detection, 4 nM GST-PLK4, 15 μM ATP |
Why This Matters
Higher potency at lower concentrations reduces the amount of compound required for achieving target engagement in cellular assays, directly lowering procurement volume requirements and per-experiment cost.
- [1] BindingDB. BDBM50591924. Target: Serine/threonine-protein kinase PLK4 (Human). IC50: 21 nM. Assay: DiscoverX KINOMEscan. View Source
- [2] BindingDB. BDBM50073586. US10358436, Example A198. Target: PLK4. IC50: 100 nM. Assay: ELISA detection, 4 nM GST-PLK4, 15 μM ATP. View Source
